3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one
Description
3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one is a heterocyclic compound featuring a fused isothiochromenone core substituted with methoxy groups at the 7- and 8-positions and an azepane-derived carboxamide moiety at the 3-position. Its structural complexity arises from the combination of a sulfur-containing aromatic system and a seven-membered aliphatic ring, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-7,8-dimethoxyisothiochromen-1-one |
InChI |
InChI=1S/C18H21NO4S/c1-22-13-8-7-12-11-14(24-18(21)15(12)16(13)23-2)17(20)19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
ZVGIGYPSULULCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)N3CCCCCC3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one involves multiple steps, typically starting with the preparation of the isothiochromenone core. The azepane ring is then introduced through a series of reactions involving carbonylation and cyclization. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The azepane ring can undergo cyclization reactions under specific conditions to form various cyclic derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on elucidating the precise molecular interactions and downstream effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison of 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one with analogs requires evaluation of structural motifs, electronic properties, and intermolecular interactions. Below is a framework for such a comparison based on general methodologies inferred from the evidence:
Core Heterocyclic Systems
- Isothiochromenone vs. Isochromenone: Replacing the sulfur atom in the thiochromenone system with oxygen (to form isochromenone) alters electron density and polarizability. Sulfur’s larger atomic radius and lower electronegativity may enhance π-π stacking interactions compared to oxygen analogs .
- Methoxy Substitution: The 7,8-dimethoxy groups likely influence solubility and crystallinity. Similar substituents in other polycyclic systems (e.g., coumarins) are known to modulate hydrogen-bond donor/acceptor capacity .
Azepane Carboxamide Moiety
- Ring Size Effects : Comparing azepane (7-membered) with pyrrolidine (5-membered) or piperidine (6-membered) carboxamides could reveal differences in conformational flexibility and steric bulk. Larger rings may adopt chair-like or boat-like conformations, affecting binding to biological targets or crystal packing .
- Amide Linkage : The carboxamide group participates in hydrogen bonding, a critical factor in molecular recognition. Etter’s graph set analysis could classify these interactions (e.g., intramolecular vs. intermolecular) relative to similar compounds .
Hypothetical Data Table for Comparison
Note: The table below is illustrative, as specific experimental data are unavailable in the provided evidence.
Research Implications and Limitations
The absence of direct experimental data for 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one in the provided evidence necessitates reliance on methodologies from crystallography and intermolecular interaction analysis. For instance:
- Crystallographic Refinement : SHELX software would be critical for resolving the compound’s molecular geometry and packing arrangement.
- Hydrogen Bonding Analysis : Graph set theory could classify interactions, aiding in the design of derivatives with optimized solubility or stability.
Further studies should prioritize synthetic characterization, spectroscopic validation, and comparative bioactivity assays to substantiate these theoretical comparisons.
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